Regioisomeric Fluorination Pattern Differentiates Physicochemical Properties from 3,4,5-Trifluoro Analog
Ethyl 2-(2,3,4-trifluoro-phenoxy)acetate (CAS 1443341-77-2) possesses a distinct 2,3,4-trifluoro substitution pattern that differentiates it from the 3,4,5-trifluoro regioisomer ethyl 2-(3,4,5-trifluorophenoxy)acetate (CAS 1443328-77-5). While both compounds share the identical molecular formula C₁₀H₉F₃O₃ and molecular weight (234.17 g/mol), the ortho-fluorine in the 2,3,4-isomer creates a sterically hindered environment adjacent to the ether linkage and alters the electron density distribution across the aromatic ring compared to the symmetric 3,4,5-trifluoro arrangement . This positional difference directly influences the compound's reactivity in nucleophilic aromatic substitution and cross-coupling reactions, as well as its conformational behavior when incorporated into larger molecular scaffolds.
| Evidence Dimension | Regioisomeric fluorine substitution pattern |
|---|---|
| Target Compound Data | 2,3,4-trifluoro substitution pattern; ortho-fluorine present adjacent to phenoxy oxygen |
| Comparator Or Baseline | 3,4,5-trifluoro substitution pattern (CAS 1443328-77-5); no ortho-fluorine adjacent to phenoxy oxygen |
| Quantified Difference | Qualitative structural distinction; regioisomers with identical molecular formula and molecular weight |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
The ortho-fluorine in the 2,3,4-isomer introduces site-specific steric hindrance and electronic effects that alter reaction kinetics and product distributions in downstream synthetic transformations, making the two regioisomers non-interchangeable in SAR-driven optimization.
